molecular formula C9H12BFO3 B1368682 2-Fluoro-6-isopropoxyphenylboronic acid CAS No. 870777-17-6

2-Fluoro-6-isopropoxyphenylboronic acid

Cat. No. B1368682
M. Wt: 198 g/mol
InChI Key: WVAMTUDWTJMGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C9H12BFO3 . It has a molecular weight of 198.00 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-isopropoxyphenylboronic acid can be represented by the SMILES string CC(C)Oc1cccc(F)c1B(O)O . The InChI representation is 1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of 2-Fluoro-6-isopropoxyphenylboronic acid is between 78-83 °C (lit.) . The compound contains varying amounts of anhydride .

Scientific Research Applications

Antifungal Activity

2-Formylphenylboronic acid and its fluoro-isomers, closely related to 2-Fluoro-6-isopropoxyphenylboronic acid, exhibit notable antifungal properties. Research has shown that these compounds, including 4-fluoro-2-formylphenylboronic acid, are effective against fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of the fluorine substituent are crucial in their antifungal activity (Borys et al., 2019).

Structural and Spectroscopic Analysis

Fluoro-substituted 2-formylphenylboronic acids, similar to 2-Fluoro-6-isopropoxyphenylboronic acid, have been synthesized and characterized through various spectroscopic methods. These studies involve molecular and crystal structure determination and analysis of tautomeric equilibrium with cyclic benzoxaborole form, providing insights into the influence of fluorine substituents on these compounds' properties (Kowalska et al., 2016).

Applications in Experimental Oncology

Phenylboronic acid derivatives, including fluoro-analogues, have been investigated for their antiproliferative potential in cancer cell lines. Compounds like 2-Fluoro-6-formylphenylboronic acid have shown strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cells, indicating their potential as anticancer agents (Psurski et al., 2018).

Synthesis and Chemical Properties

Studies have been conducted on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of certain pharmaceuticals. This research contributes to understanding the synthesis and chemical properties of fluorine-containing phenylboronic acids (Qiu et al., 2009).

Influence on Adsorption Mechanisms

Research on fluoro and formyl analogues of phenylboronic acids, including 2-fluorophenylboronic acid, has revealed their influence on adsorption mechanisms. This study provides insights into the behavior of these compounds on surfaces, which is essential for various applications in materials science and chemistry (Piergies et al., 2013).

Influence on Properties of Phenylboronic Compounds

Fluoro-substituted boronic acids and their derivatives have been analyzed for their unique properties, such as acidity, hydrolytic stability, and spectroscopic properties. This research is crucial for understanding the role of fluorine atoms in modifying the properties of these compounds (Gozdalik et al., 2017).

properties

IUPAC Name

(2-fluoro-6-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMTUDWTJMGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584540
Record name {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-isopropoxyphenylboronic acid

CAS RN

870777-17-6
Record name B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-isopropoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-isopropoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-isopropoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-isopropoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.